molecular formula C16H22N2O B3852759 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide

Cat. No.: B3852759
M. Wt: 258.36 g/mol
InChI Key: KAFBBKJAOLFKCB-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a piperidine ring, which is further connected to a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

The presence of the carboxamide group in this compound enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c17-16(19)14-6-3-9-18(11-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,14-15H,3,6-11H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFBBKJAOLFKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCC3=CC=CC=C3C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-3-carboxamide

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